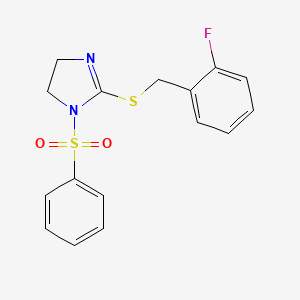

2-((2-fluorobenzyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of imidazole derivatives, including compounds similar to 2-((2-Fluorobenzyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole, typically involves multi-step chemical processes that can include cyclization, N-alkylation, and sulfonylation steps. These processes are designed to introduce various substituents into the imidazole core, influencing the compound's physical, chemical, and biological properties. For example, Sharpe et al. (1985) synthesized a series of 4,5-diaryl-2-(substituted thio)-1H-imidazoles showing potent antiinflammatory and analgesic activities, highlighting the importance of structural modifications in achieving desired biological effects (Sharpe et al., 1985).

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial for their biological activity. X-ray crystallography and spectroscopic methods (e.g., NMR, IR) are commonly used to determine the compositions and molecular structures of these compounds. Studies such as those conducted by Banu et al. (2013, 2014) provide detailed insights into the crystal structure of imidazole derivatives, revealing the influence of different substituents on the molecule's overall geometry and potential intermolecular interactions (Banu et al., 2013), (Banu et al., 2014).

Scientific Research Applications

Crystal Structure Analysis

Research involving the synthesis and crystal structure analysis of compounds structurally related to "2-((2-fluorobenzyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole" highlights the importance of such compounds in understanding molecular interactions and supramolecular assembly. For example, Banu et al. (2014) described the synthesis and X-ray crystal structure analyses of fluorobenzyl-imidazo-thiadiazole derivatives, emphasizing intramolecular hydrogen bonding and π–π stacking interactions that contribute to the stability of the molecular structure (Banu et al., 2014).

Antibacterial Activities

Compounds structurally related to "this compound" have demonstrated significant antibacterial activities. Shi et al. (2015) investigated sulfone derivatives containing 1,3,4-oxadiazole moieties, revealing their effectiveness against rice bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae (Xoo). These compounds not only showed potent antibacterial activity but also enhanced plant resistance against Xoo, underscoring their potential in agricultural applications (Shi et al., 2015).

Synthesis of Novel Heterocyclic Compounds

The synthesis of novel heterocyclic compounds with potential biological activities is a significant application area. Alexiou and Demopoulos (2010) explored the synthesis of benzenesulfonamides as aldose reductase inhibitors with antioxidant activity, targeting complications related to diabetes. This study showcases the therapeutic potential of these compounds in managing long-term diabetic complications (Alexiou & Demopoulos, 2010).

properties

IUPAC Name |

1-(benzenesulfonyl)-2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O2S2/c17-15-9-5-4-6-13(15)12-22-16-18-10-11-19(16)23(20,21)14-7-2-1-3-8-14/h1-9H,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLBHXWCALLIOKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]amine dihydrochloride](/img/structure/B2496696.png)

![7-Thia-1-azaspiro[3.5]nonane hydrochloride](/img/structure/B2496697.png)

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetonitrile](/img/structure/B2496699.png)

![N-[(2,4-Dimethoxyphenyl)methyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2496700.png)

![4-[4-(3-hydroxypropyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenecarboxylic acid](/img/structure/B2496707.png)

![3-(1H-benzo[d]imidazol-2-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2496708.png)

![2,5-dichloro-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2496710.png)

![4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2496711.png)

![2-(7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B2496712.png)

![2-Amino-2-[3-(3-fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2496715.png)